4-Ethoxybenzenesulfonyl chloride
Overview
Description
4-Ethoxybenzenesulfonyl chloride is an organic compound with the molecular formula C8H9ClO3S. It is a derivative of benzenesulfonyl chloride, where the benzene ring is substituted with an ethoxy group at the para position. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of sulfonamide derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Ethoxybenzenesulfonyl chloride can be synthesized through the reaction of chlorosulfonic acid with phenetole (ethyl phenyl ether). The reaction typically occurs under controlled temperature conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:
C6H5OC2H5+ClSO3H→C6H4(OC2H5)SO2Cl+HCl+SO2
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar reagents. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-Ethoxybenzenesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Electrophilic Aromatic Substitution: The ethoxy group activates the benzene ring towards electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines and alcohols. The reactions are typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed.
Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration and bromine for bromination are used under acidic conditions.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Nitro and Halogenated Derivatives: Formed through electrophilic aromatic substitution reactions.
Scientific Research Applications
4-Ethoxybenzenesulfonyl chloride is utilized in various scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of sulfonamide-based compounds, which are important in medicinal chemistry.
Biology: Sulfonamide derivatives have been studied for their antibacterial properties, making this compound valuable in the development of new antibiotics.
Medicine: The compound is used in the synthesis of pharmaceutical agents, particularly those targeting bacterial infections.
Industry: It is employed in the production of dyes, agrochemicals, and other specialty chemicals.
Mechanism of Action
The primary mechanism of action of 4-ethoxybenzenesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly susceptible to nucleophilic attack, leading to the formation of sulfonamide bonds. This reactivity is exploited in the synthesis of various biologically active compounds, where the sulfonamide moiety plays a crucial role in the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonyl Chloride: Lacks the ethoxy group, making it less reactive in electrophilic aromatic substitution reactions.
4-Methoxybenzenesulfonyl Chloride: Contains a methoxy group instead of an ethoxy group, leading to slightly different reactivity and solubility properties.
4-Isopropoxybenzenesulfonyl Chloride: Contains an isopropoxy group, which affects its steric and electronic properties compared to the ethoxy derivative.
Uniqueness
4-Ethoxybenzenesulfonyl chloride is unique due to the presence of the ethoxy group, which enhances its reactivity in electrophilic aromatic substitution reactions and influences its solubility and stability. This makes it a valuable intermediate in the synthesis of a wide range of sulfonamide derivatives with diverse biological activities.
Properties
IUPAC Name |
4-ethoxybenzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO3S/c1-2-12-7-3-5-8(6-4-7)13(9,10)11/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIWSSFMVSKKXRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40395068 | |
Record name | 4-ethoxybenzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40395068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1132-17-8 | |
Record name | 4-ethoxybenzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40395068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Ethoxybenzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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